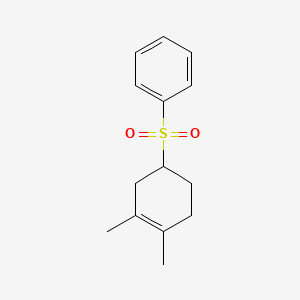

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene

Description

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene (CAS: 73301-21-0) is an organic compound with the molecular formula C21H24O2S and a molecular weight of 340.48 g/mol . Its structure comprises a cyclohexene ring substituted with two methyl groups at the 3- and 4-positions, linked to a benzenesulfonyl group.

Properties

CAS No. |

73301-14-1 |

|---|---|

Molecular Formula |

C14H18O2S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

(3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene |

InChI |

InChI=1S/C14H18O2S/c1-11-8-9-14(10-12(11)2)17(15,16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |

InChI Key |

LXZILNWNROCVCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC(CC1)S(=O)(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Sulfonamide Derivatives

The compound shares functional group similarities with sulfonamide-based molecules, such as SC-558 and its analogs (1a-f) (Fig. 1 in ). These analogs differ in substituents (e.g., H, CH3, OCH3, Br, Cl, (C=O)OCH2CH3) on the benzene ring, which influence electronic and steric properties . Key comparisons include:

Physicochemical Properties

Limited data exists for the target compound, but comparisons can be inferred from related sulfonyl compounds:

- Molecular Weight : At 340.48 g/mol, it is heavier than simpler sulfonamides like benzene sulfonamide (MW: 157.18 g/mol) but lighter than polymeric derivatives.

- Hydrophobicity : The dimethylcyclohexene moiety increases hydrophobicity compared to linear alkyl chains in quaternary ammonium compounds (e.g., BAC-C12 in ), which exhibit surfactant-like behavior with critical micelle concentrations (CMC) of 0.4–8.3 mM .

Methodological Considerations in Similarity Assessment

Compound similarity metrics () highlight the importance of structural features in predicting biological activity. Key findings include:

- Structural Similarity : The dimethylcyclohexene-sulfonyl group distinguishes the target compound from SC-558 analogs, reducing similarity scores in virtual screening .

- Dissimilarity Advantages: Unique structural motifs may confer novel pharmacological properties, avoiding off-target effects common in highly similar compounds .

Biological Activity

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is a sulfonyl-containing organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and possible therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 250.36 g/mol. Its structure includes a cyclohexene ring with two methyl substituents and a sulfonyl group attached to a benzene ring.

| Property | Value |

|---|---|

| CAS Number | 73301-14-1 |

| Molecular Formula | C14H18O2S |

| Molecular Weight | 250.36 g/mol |

| IUPAC Name | (3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene |

| InChI Key | LXZILNWNROCVCM-UHFFFAOYSA-N |

The biological activity of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is primarily attributed to its sulfonyl group, which can participate in various chemical reactions. This group enhances the compound’s ability to interact with biological molecules, potentially influencing cellular pathways and molecular targets. The specific mechanisms of action are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical biological processes.

Biological Activity

Research into the biological activity of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene has indicated several potential applications:

1. Antimicrobial Activity

Studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties. While specific data on (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is limited, its sulfonyl group may confer similar activities against various bacterial strains .

2. Anti-inflammatory Properties

Compounds containing sulfonyl groups are often investigated for their anti-inflammatory effects. Research has shown that related compounds can inhibit inflammatory responses in vitro and in vivo, suggesting potential therapeutic uses for (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene in treating inflammatory conditions.

3. Antioxidant Activity

The antioxidant potential of sulfonyl compounds is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Initial evaluations indicate that (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene may possess similar properties .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various sulfonyl compounds, (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene was tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene | TBD | E. coli, S. aureus |

Case Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory effects of related sulfonyl compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats at varying doses.

| Compound | Inhibition (%) | Dose (mg/kg) |

|---|---|---|

| Related Sulfonyl Compound | 94.69 | 10 |

| Related Sulfonyl Compound | 89.66 | 20 |

Q & A

Q. What are the common synthetic routes for preparing (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of a substituted cyclohexene precursor. A standard approach includes:

- Sulfonation of 3,4-dimethylcyclohex-3-ene using sulfuric acid or oleum under controlled temperatures (e.g., 50°C for 4 hours) to ensure regioselectivity and minimize side reactions like over-sulfonation or ring-opening .

- Purification : Biphasic solvent systems (e.g., water/dichloromethane) are used to isolate the sulfonyl product. Ionic liquids may enhance phase separation and catalyst recovery .

Q. Key Considerations Table :

Q. What spectroscopic techniques are most effective for characterizing (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns on the cyclohexene and benzene rings. The sulfonyl group deshields adjacent protons, shifting signals downfield (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- FT-IR : Strong S=O stretching vibrations near 1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonyl functionality .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of SO₂ group at m/z corresponding to C₁₄H₁₆).

Q. What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Handling : Avoid dust formation; use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation. Incompatible with strong bases (risk of sulfonate ester hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene in catalytic processes?

Methodological Answer:

- DFT Calculations : Model the sulfonyl group’s electron-withdrawing effects on the cyclohexene ring, predicting regioselectivity in electrophilic additions or cycloadditions .

- Solvent Effects : Simulate ionic liquid interactions to optimize reaction media for catalytic turnover. For example, imidazolium-based ionic liquids stabilize transition states in sulfonation reactions .

Q. Example Application :

| Computational Parameter | Impact on Reactivity | Reference |

|---|---|---|

| Sulfonyl group charge | Directs electrophiles to β-position of cyclohexene | |

| Solvent polarity | Stabilizes charged intermediates in ionic liquids |

Q. How do solvent systems affect the compound’s stability during storage and reaction?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize the sulfonyl group but may promote hydrolysis in humid conditions.

- Ionic liquids : Reduce volatility and enhance thermal stability, enabling high-temperature reactions without degradation .

- Contradiction Resolution : Conflicting stability data in different solvents can be addressed by monitoring via HPLC or kinetic studies under controlled humidity .

Q. What strategies resolve contradictions in spectroscopic data when confirming the sulfonyl group’s position?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR (NOESY for spatial proximity) and X-ray crystallography (if crystals are obtainable) .

- Isotopic Labeling : Use deuterated solvents or ³⁴S-labeled reagents to track sulfonyl group behavior during reactions.

- Case Study : Discrepancies in aromatic proton splitting patterns may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .

Q. How does the sulfonyl group influence the compound’s participation in transition-metal-catalyzed reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.